![molecular formula C9H12F2N2O2 B2866093 1-Tert-butyl-3-(difluoromethyl)pyrazole-4-carboxylic acid CAS No. 2248396-11-2](/img/structure/B2866093.png)
1-Tert-butyl-3-(difluoromethyl)pyrazole-4-carboxylic acid
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Description
1-Tert-butyl-3-(difluoromethyl)pyrazole-4-carboxylic acid is an organic compound with the CAS Number: 1494107-12-8 . It has a molecular weight of 174.19 .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with dichloro ethyl acetoacetate as a raw material, which reacts with a Vilsmeier reagent under the action of an alkali to obtain an intermediate . This intermediate then undergoes a cyclization reaction with methyl hydrazine to form 1-methyl-3-dichloromethyl-ethyl-4-pyrazole carboxylate . A halogen exchange reaction with a fluorination reagent is then carried out to obtain 3-(difluoromethyl)-1-methyl-1H-ethyl-4-pyrazole carboxylate . Finally, a hydrolysis reaction is performed on this intermediate with a sodium hydroxide solution, followed by neutralization treatment with an acid to obtain high-purity 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H12F2N2/c1-8(2,3)12-5-4-6(11-12)7(9)10/h4-5,7H,1-3H3 .Chemical Reactions Analysis
The compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . Several recently marketed compounds have the same scaffold, leading to a growing global demand for this key intermediate .Mechanism of Action
The compound is part of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs), also called complex II inhibitors . These inhibitors are applied against a wide range of phytopathogens, including seed- and soil-borne diseases, as well as many different foliar cereal, fruit, and vegetable diseases .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .
properties
IUPAC Name |
1-tert-butyl-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-9(2,3)13-4-5(8(14)15)6(12-13)7(10)11/h4,7H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXBQRPTNFDEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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